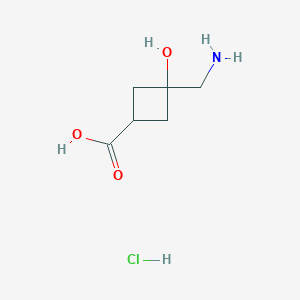

Ácido 3-(aminometil)-3-hidroxiciclobutano-1-carboxílico; clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Aminomethyl)benzeneboronic acid hydrochloride is a laboratory chemical. It is not recommended for food, drug, pesticide or biocidal product use . It is used as a pharmaceutical intermediate . Derivatives of benzylamine and benzamidine were found to be competitive inhibitors of the proteolytic enzymes trypsin, plasmin, and thrombin .

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . A series of amino acid methyl ester hydrochlorides were prepared in good to excellent yields by the room temperature reaction of amino acids with methanol in the presence of trimethylchlorosilane .

Molecular Structure Analysis

The molecular formula of 3-(aminomethyl)benzoic acid hydrochloride is C8H10ClNO2 . The InChI Key is SJCCOASSOPUHEN-UHFFFAOYSA-N .

Chemical Reactions Analysis

Boronic acids have unique physicochemical and electronic characteristics . They are considered Lewis acids . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

Physical And Chemical Properties Analysis

The molecular weight of 3-(aminomethyl)benzoic acid hydrochloride is 187.62 g/mol . It has 3 hydrogen bond donor count and 3 hydrogen bond acceptor count .

Mecanismo De Acción

The exact mechanism of action of AHCC is not fully understood, but it is believed to work by modulating the immune system and activating immune cells such as natural killer cells and T cells. AHCC may also have anti-inflammatory and antioxidant properties that contribute to its health benefits.

Biochemical and Physiological Effects

AHCC has been shown to have a number of biochemical and physiological effects, including:

- Increased production of natural killer cells

- Enhanced immune function

- Reduced inflammation

- Improved antioxidant status

- Reduced side effects of chemotherapy and radiation therapy

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using AHCC in lab experiments is that it is a natural compound derived from a readily available source, which makes it relatively easy and cost-effective to produce. However, one limitation is that the exact composition of AHCC can vary depending on the source and the manufacturing process, which can make it difficult to standardize for research purposes.

Direcciones Futuras

There are several potential future directions for research on AHCC, including:

- Further exploration of its immune-modulating properties and potential applications in the treatment of autoimmune diseases

- Investigation of its potential as a preventive or therapeutic agent for various types of cancer

- Examination of its effects on other physiological systems, such as the cardiovascular and nervous systems

- Development of more standardized and consistent methods for producing and testing AHCC in lab experiments.

Conclusion

In conclusion, AHCC is a natural compound derived from shiitake mushrooms that has been extensively studied for its potential health benefits. It has been shown to modulate the immune system, reduce inflammation, and improve antioxidant status, among other effects. While there are some limitations to its use in lab experiments, there are also numerous potential future directions for research on AHCC.

Métodos De Síntesis

AHCC is synthesized from shiitake mushroom mycelia through a patented process that involves culturing the mycelia in a liquid medium and then extracting the active compounds. The resulting extract is then purified and concentrated to produce AHCC in its final form.

Aplicaciones Científicas De Investigación

- Los científicos han explorado nanopartículas funcionalizadas con AMPBH para la administración dirigida de fármacos. Al unir AMPBH a los portadores de fármacos, mejoran la estabilidad y la especificidad del fármaco .

- Los conjugados basados en AMPBH se han utilizado en la imagenología fotoacústica. Estos nanovehículos permiten el monitoreo in situ de los cambios estructurales dentro de las células, lo que ayuda en el diagnóstico y la investigación .

- Estudios recientes han identificado inhibidores altamente selectivos de la subunidad quimotripsínica beta 5c del proteasoma constitutivo humano. Los derivados de AMPBH pueden desempeñar un papel en este campo .

Sistemas de Liberación de Fármacos

Agentes de Imagenología Fotoacústica

Inhibidores del Proteasoma

En resumen, la versatilidad de AMPBH como reactivo, catalizador y ligando lo convierte en un activo valioso en la investigación científica en diversos dominios. Sus aplicaciones abarcan desde la síntesis de compuestos hasta los estudios de proteínas, lo que promete avances continuos en varios campos . ¡Si necesitas más detalles o tienes alguna otra pregunta, no dudes en preguntar! 😊

Safety and Hazards

Propiedades

IUPAC Name |

3-(aminomethyl)-3-hydroxycyclobutane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c7-3-6(10)1-4(2-6)5(8)9;/h4,10H,1-3,7H2,(H,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKKOESOFHPYKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(CN)O)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-1-yl]acetate](/img/structure/B2388305.png)

![2-(2-bromophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2388311.png)

![3-(3-Ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2388313.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2388317.png)

![4-Phenyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one](/img/structure/B2388321.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2388324.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(3,4-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2388325.png)